molecular formula C16H30N2O5 B12108378 N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester

N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester

Cat. No.: B12108378
M. Wt: 330.42 g/mol
InChI Key: ASHMKWFZVCYOSU-UHFFFAOYSA-N
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Description

N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an alanyl group and a glutamic acid moiety, both esterified with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester typically involves the esterification of N-L-alanine and L-glutamic acid with tert-butyl chloroformate. The reaction is carried out under basic conditions to facilitate the formation of the ester bonds. The general steps are as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Deprotection of Tert-Butyl Esters

The tert-butyl ester groups are cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield free carboxylic acids. This reaction is critical for subsequent peptide coupling or functional group transformations:

R OtBu+TFAR COOH+isobutylene+TFA byproducts\text{R OtBu}+\text{TFA}\rightarrow \text{R COOH}+\text{isobutylene}+\text{TFA byproducts}

Key findings :

  • Complete deprotection occurs within 1–2 hours in 95% TFA .

  • Stability in basic conditions (e.g., LiOH) allows selective hydrolysis of methyl esters without affecting tert-butyl groups .

Peptide Coupling Reactions

The exposed carboxylic acid (after deprotection) participates in DCC-mediated symmetrical anhydride formation , enabling coupling with amines:

R COOH+DCCR CO O CO RR NH2R CONH R \text{R COOH}+\text{DCC}\rightarrow \text{R CO O CO R}\xrightarrow{\text{R NH}_2}\text{R CONH R }

Applications :

  • Used in synthesizing vancomycin aglycon analogues and substance P antagonists .

  • Yields for coupling reactions range from 27% to 49% under optimized conditions .

Hydrolysis and Stability

  • Controlled hydrolysis with LiOH in tetrahydrofuran/water (3:1) selectively cleaves methyl esters while preserving tert-butyl groups .

  • Stability in organic solvents (e.g., ethyl acetate) facilitates large-scale synthesis .

Reaction Conditions and Outcomes

Reaction Type Reagents/Conditions Products Yield Source
Deprotection95% TFA in dichloromethane, 2 hoursFree carboxylic acid>95%
Symmetrical anhydrideDCC, NaHCO₃, THFActivated intermediate for coupling75–88%
Peptide couplingDCC, NaHCO₃, Boc-protected aminePeptide conjugate27–49%
Selective hydrolysisLiOH, THF/H₂O (3:1), 0°CPartially deprotected derivative65–88%

Industrial Scalability

  • A one-pot synthesis method achieved 85–90% yields using ethyl acetate as a recyclable solvent, reducing environmental impact .

  • Crystallization with petroleum ether improved product purity to >99.5% .

Stability and Handling Considerations

  • Thermal stability : Decomposes above 200°C, requiring storage at –20°C .

  • Solubility : Highly soluble in DMF and DMSO; insoluble in water .

Comparison with Analogues

Property This compound N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester
Deprotection conditionsTFA (acidic)Hydrogenolysis (H₂/Pd-C)
SolubilitySoluble in DMF, DMSOLimited solubility in polar solvents
Synthetic utilityHigh (peptide synthesis)Moderate (niche applications)

Scientific Research Applications

Synthesis and Properties

The synthesis of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester typically involves the reaction of L-glutamic acid derivatives with tert-butyl alcohol or similar reagents under controlled conditions. The resulting ester exhibits enhanced stability and solubility compared to its parent compounds, making it suitable for various applications in pharmaceutical formulations .

Biological Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of amino acid derivatives, including this compound, as therapeutic agents against cancer. Research indicates that compounds derived from glutamic acid can inhibit glutamine metabolism in cancer cells, a crucial pathway for tumor growth and survival. For instance, related compounds have shown efficacy comparable to established chemotherapeutics like tamoxifen in inhibiting breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while sparing non-malignant cells . This selectivity is vital for reducing side effects associated with traditional cancer treatments.

2.2 Neuroprotective Effects

There is emerging evidence suggesting that glutamic acid derivatives may also possess neuroprotective properties. By modulating neurotransmitter release and synaptic plasticity, these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Preliminary data indicate favorable absorption profiles with moderate half-lives and tissue distribution patterns that suggest effective delivery to target sites such as tumors or neural tissues . Toxicological assessments are ongoing to ensure safety profiles before clinical applications can be pursued.

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate the efficacy of glutamic acid derivatives against breast cancerShowed significant inhibition of tumor cell growth without affecting non-malignant cells
Neuroprotective ResearchInvestigate the effects on neuronal healthIndicated potential benefits in modulating neurotransmitter activity
Pharmacokinetic AnalysisAssess absorption and distributionRevealed moderate exposure in brain tissues with promising clearance rates

Mechanism of Action

The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It may also interact with receptors or other proteins, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester
  • L-Alanyl-L-glutamine
  • N-(β-d-Deoxyfructos-1-yl)-L-glutamic Acid

Uniqueness

N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is unique due to its specific esterification with tert-butyl groups, which can influence its chemical stability and reactivity. This makes it distinct from other similar compounds that may have different ester groups or functional modifications .

Biological Activity

N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester, also known as L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester, is a dipeptide derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C16H30N2O5C_{16}H_{30}N_{2}O_{5} and molecular weight of 330.42 g/mol. Its synthesis and biological implications are explored in various studies, particularly regarding its immunomodulatory and metabolic effects.

  • Molecular Formula : C16H30N2O5C_{16}H_{30}N_{2}O_{5}
  • Molecular Weight : 330.42 g/mol
  • CAS Number : 45272-19-3
  • Synonyms : N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester, L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester

Immunomodulatory Effects

Research indicates that dipeptides like L-alanyl-L-glutamine play significant roles in the immune response. A study demonstrated that the addition of L-alanyl-L-glutamine significantly enhanced T-lymphocyte proliferation when stimulated with mitogens and alloantigens. The maximal effects were observed at a concentration of 2 mmol/L, which was comparable to glutamine alone . This suggests that this compound may similarly enhance immune responses through increased cytokine production.

Metabolic Effects

This compound is also implicated in metabolic processes. The compound has been studied for its influence on glucose metabolism and insulin sensitivity. In vitro studies suggest that it could act as a protective agent against metabolic disturbances, potentially benefiting conditions like Type 2 diabetes .

Case Study: Immune Response Modulation

A notable case study explored the effects of L-alanyl-L-glutamine on immune cell populations. The study reported that T-cell activation was significantly improved with the dipeptide compared to controls, indicating a possible therapeutic role in enhancing immune function in clinical settings such as total parenteral nutrition (TPN) .

Research Findings on Synthesis and Yield

Recent advancements in biocatalysis have improved the synthesis of related compounds like l-alanyl-l-glutamine. A novel yeast biocatalyst was developed, yielding approximately 80% productivity under optimized conditions (25 °C, pH 8.5). This method could be adapted for synthesizing this compound efficiently .

Summary of Biological Activities

Activity Effect Concentration
T-lymphocyte ProliferationEnhanced immune response2 mmol/L
Cytokine ProductionIncreased following treatmentDose-dependent
Glucose MetabolismPotential protective effectsNot specified

Properties

Molecular Formula

C16H30N2O5

Molecular Weight

330.42 g/mol

IUPAC Name

ditert-butyl 2-(2-aminopropanoylamino)pentanedioate

InChI

InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20)

InChI Key

ASHMKWFZVCYOSU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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